molecular formula C10H9ClN2O3S B3342061 2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone CAS No. 1202773-87-2

2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone

Cat. No.: B3342061
CAS No.: 1202773-87-2
M. Wt: 272.71 g/mol
InChI Key: IJLNERYVQWAHRL-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone is a heterocyclic compound featuring a benzothiazine core substituted with a nitro group at position 6 and a 2-chloroethanone moiety at position 4. Its molecular formula is C₁₀H₉ClN₂O₃S, with a molecular weight of 272.703 g/mol (inferred from the 7-nitro isomer in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(6-nitro-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c11-6-10(14)12-3-4-17-9-2-1-7(13(15)16)5-8(9)12/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLNERYVQWAHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)CCl)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone typically involves the reaction of 2-chloro-6-nitrobenzothiazole with ethanone derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The thiazine ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as ethanol or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide in acetic acid, or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Nucleophilic Substitution: Formation of substituted benzothiazine derivatives.

    Reduction: Formation of 2-amino-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone.

    Oxidation: Formation of sulfoxides or sulfones of the benzothiazine ring.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone has been investigated for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Case Study: Antimicrobial Activity

A study focused on synthesizing derivatives of benzo[b][1,4]thiazine compounds demonstrated that specific modifications to the structure could enhance antimicrobial efficacy. The synthesized derivatives were tested against common pathogens, showing promising results that warrant further exploration into their mechanisms of action and therapeutic potential .

Agricultural Chemistry

The compound's structural features suggest possible applications in agrochemicals, particularly as a fungicide or pesticide. Its chlorinated and nitro groups may contribute to its effectiveness in disrupting cellular processes in target organisms.

Case Study: Pesticidal Activity

In experimental settings, compounds similar to this compound have shown efficacy in controlling fungal pathogens in crops. The structure-activity relationship (SAR) studies indicated that modifications could lead to enhanced potency and selectivity against specific pests .

Material Science

The compound's unique properties also open avenues for applications in material science. Its ability to form stable complexes with metals suggests potential use in catalysis or as a precursor for novel materials.

Case Study: Catalytic Applications

Research has explored the use of thiazine derivatives as catalysts in organic synthesis reactions. The presence of the nitro group can facilitate electron transfer processes, making these compounds valuable in developing more efficient catalytic systems .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against various bacterial strains
Agricultural ChemistryPotential fungicide/pesticideEfficacy in controlling fungal pathogens
Material ScienceCatalysts for organic synthesisEnhanced electron transfer properties

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, potentially disrupting their function. The benzothiazine ring system may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Positional Isomers: 6-Nitro vs. 7-Nitro Substitution

The 7-nitro isomer (CAS 1202773-08-7, ) shares the same molecular formula but differs in the nitro group’s position. This positional change alters electronic distribution:

  • 7-Nitro : Substitution at position 7 could influence intermolecular interactions (e.g., hydrogen bonding) due to altered spatial arrangement.

Table 1: Comparison of Nitro-Substituted Analogs

Property 6-Nitro Thiazin (Target) 7-Nitro Thiazin ()
Molecular Formula C₁₀H₉ClN₂O₃S C₁₀H₉ClN₂O₃S
Molecular Weight (g/mol) 272.703 272.703
Substituent Position 6-Nitro 7-Nitro
Potential Reactivity Higher resonance stability Altered H-bonding capacity

Heteroatom Variants: Thiazin vs. Oxazin

Replacing sulfur in the thiazine ring with oxygen yields benzo[b][1,4]oxazin derivatives (). For example, 2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone (CAS 128627-29-2) has:

  • Molecular Formula : C₁₀H₉ClN₂O₄ (vs. C₁₀H₉ClN₂O₃S for the target compound).
  • Molecular Weight : 256.64 g/mol (lower due to oxygen’s smaller atomic mass).

Key Differences :

  • Hydrogen Bonding : The oxazin derivative may form stronger hydrogen bonds, affecting crystal packing and biological target interactions.

Table 2: Thiazin vs. Oxazin Analogs

Property Thiazin (Target) Oxazin ()
Heteroatom S O
Molecular Weight (g/mol) 272.703 256.64
Polarity Moderate (S less electronegative) High (O more electronegative)

Substituent Modifications: Steric and Electronic Effects

  • 2,2-Dimethyl Substitution (): The compound 2-Chloro-1-(2,2-dimethyl-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone (CAS 591221-63-5) introduces methyl groups at position 2,2. Enhances lipophilicity, which could improve membrane permeability in biological systems.
  • 6-Methyl Oxazin (): 2-Chloro-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone (C₁₁H₁₂ClNO₂) substitutes nitro with a methyl group. This change: Reduces electron-withdrawing effects, altering electronic properties. May decrease metabolic stability compared to nitro-substituted analogs.

Biological Activity

2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory effects.

The empirical formula of this compound is C10_{10}H9_9ClN2_2O3_3S, with a molecular weight of 272.71 g/mol. The compound features a thiazine ring structure that is known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of nitro-substituted compounds. For example, nitro compounds have been shown to inhibit tumor cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction. A specific study demonstrated that derivatives of nitro compounds exhibited IC50_{50} values in the low micromolar range against several cancer cell lines, suggesting that this compound may similarly possess potent antitumor properties .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a variety of pathogens. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups has been correlated with enhanced antimicrobial activity .

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus1 - 4
Escherichia coli2 - 5
Bacillus subtilis3 - 7

Anti-inflammatory Activity

The anti-inflammatory properties of nitro compounds have also been documented. Compounds similar to this compound have been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and other inflammatory mediators. These activities suggest potential applications in treating inflammatory diseases .

Case Studies

  • Antitumor Study : A recent investigation into the structure-activity relationship (SAR) of nitrobenzamide derivatives revealed that specific substitutions enhance their cytotoxicity against human cancer cell lines. The study found that incorporating a nitro group significantly improved the inhibitory effects on cell proliferation .
  • Antimicrobial Evaluation : In vitro assays demonstrated that certain thiazine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, with some compounds showing better efficacy than traditional antibiotics like ciprofloxacin .

Q & A

Q. What are the common synthetic routes for 2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone?

Methodological Answer: The compound is typically synthesized via condensation reactions involving halogenated intermediates. For example, derivatives of 6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one can react with hydrazine hydrate or substituted hydrazines under reflux conditions. A representative protocol involves refluxing 6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one with hydrazine hydrate in a solvent like ethanol, followed by extraction and purification via column chromatography (toluene-ethyl acetate, 8:2) . Another approach uses α-bromoacetophenone derivatives in dry benzene under reflux to form thiazole or thiadiazole derivatives, as seen in analogous syntheses .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.19–7.45 ppm) and carbon frameworks, such as the thiazine ring carbons (δ 33.5–154.7 ppm) .
  • IR Spectroscopy : Confirms functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at ~1523–1575 cm⁻¹) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 224 for hydrazine derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Methanol at room temperature yields higher purity compared to ethanol or acetic acid mixtures, as shown in benzothiazine derivative syntheses .
  • Catalysis : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve reaction efficiency for related compounds .
  • Temperature Control : Reflux at 70–80°C enhances reaction rates without decomposition, as demonstrated in thiazole syntheses .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer: SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule crystallography. For example, SHELXL refines high-resolution data to determine bond lengths, angles, and stereochemistry. The program’s robustness in handling twinned data makes it suitable for nitro-substituted heterocycles like this compound .

Q. What methodologies assess the antimicrobial activity of this compound?

Methodological Answer:

  • Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) to determine MIC (Minimum Inhibitory Concentration). Derivatives of 6-nitro-1,4-benzothiazine show activity at MIC values <50 µg/mL .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro groups, chlorinated aryl rings) and correlate changes with bioactivity. For example, hydrazine derivatives exhibit enhanced activity due to increased electrophilicity .

Q. How can biocatalytic methods enable enantioselective synthesis of related intermediates?

Methodological Answer: Bacterial strains (e.g., Pseudomonas spp.) catalyze stereoselective reductions of ketones to alcohols. For example, 2-chloro-1-(2,4-dichlorophenyl)ethanone is converted to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >90% enantiomeric excess (ee) using whole-cell biocatalysts . This approach avoids harsh chemical conditions and improves chiral purity for drug intermediates.

Data Interpretation & Contradictions

Q. How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Reproducibility Checks : Ensure consistent reaction conditions (e.g., solvent purity, inert atmosphere).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling constants (J = 2.5–8.6 Hz) in aromatic regions confirm substitution patterns .
  • Cross-Validation : Compare IR and MS data with computational simulations (e.g., DFT calculations for vibrational modes).

Q. What strategies resolve low yields in hydrazine derivative synthesis?

Methodological Answer:

  • Purification : Use gradient elution in column chromatography (e.g., benzene-acetone mixtures) to isolate polar byproducts .
  • Stoichiometric Adjustments : Increase hydrazine equivalents (1.2–1.5 molar ratios) to drive reactions to completion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone

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